2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide
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Overview
Description
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide is an organic compound that features a chloroacetamide group attached to a difluorobenzo-dioxole moiety
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Biochemical Pathways
It has been observed that the compound can be involved in a reaction with thioguanine and potassium carbonate in n,n-dimethyl-formamide .
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Result of Action
More research is needed to elucidate the specific effects of this compound on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide. Specific details about how these factors influence the compound’s action are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide typically involves the reaction of 2,2-difluoro-benzo[1,3]dioxole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide is unique due to the presence of both a chloroacetamide group and a difluorobenzo-dioxole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO3/c10-4-8(14)13-5-1-2-6-7(3-5)16-9(11,12)15-6/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVYUZJEUZJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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